molecular formula C17H17N3O5S B4922811 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine

1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine

Cat. No. B4922811
M. Wt: 375.4 g/mol
InChI Key: VLFRUAQPFZHKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the imidazolidine family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is not well understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes, such as proteases and kinases. In addition, it may also act by modulating the expression of certain genes, leading to changes in cellular behavior.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have antiviral activity against the hepatitis C virus. Furthermore, studies have suggested that 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine may have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine in lab experiments include its high potency and selectivity, making it an ideal compound for studying cellular processes. However, the limitations of using this compound include its high cost and low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine. One area of research is the development of new synthetic methods for this compound, which may improve its yield and reduce its cost. Another area of research is the investigation of its potential use in the treatment of other diseases, such as viral infections and inflammatory disorders. Furthermore, studies may focus on the development of new derivatives of 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine with improved properties for various applications.
In conclusion, 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.

Synthesis Methods

The synthesis of 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with benzoylguanidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine.

Scientific Research Applications

1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been evaluated for its anticancer, antiviral, and antimicrobial properties. In addition, it has been studied for its potential use as an anti-inflammatory agent. In the field of materials science, 1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine has been investigated for its use in the development of new organic semiconductors, which have potential applications in electronic devices.

properties

IUPAC Name

[3-(4-methyl-3-nitrophenyl)sulfonylimidazolidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-13-7-8-15(11-16(13)20(22)23)26(24,25)19-10-9-18(12-19)17(21)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFRUAQPFZHKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(4-Methyl-3-nitrophenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone

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